molecular formula C7H12F2O B8298877 6,6-Difluoro-5-methyl-5-hexenol

6,6-Difluoro-5-methyl-5-hexenol

Cat. No.: B8298877
M. Wt: 150.17 g/mol
InChI Key: QZRAJMJQLBQKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluoro-5-methyl-5-hexenol (CAS: 136103-92-9) is a fluorinated unsaturated alcohol with the molecular formula C₆H₁₀F₂O and a molar mass of 136.14 g/mol . Structurally, it features a terminal hydroxyl group, a methyl substituent at the C5 position, and two fluorine atoms at the C6 position. The compound’s unsaturated bond (5-hexenol backbone) and fluorinated moieties contribute to its unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.

Key applications include its use in alkylation reactions, as demonstrated in the synthesis of methylated derivatives when reacted with sodium hydride and methyl iodide in tetrahydrofuran (THF) .

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

6,6-difluoro-5-methylhex-5-en-1-ol

InChI

InChI=1S/C7H12F2O/c1-6(7(8)9)4-2-3-5-10/h10H,2-5H2,1H3

InChI Key

QZRAJMJQLBQKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural or functional similarities with 6,6-Difluoro-5-methyl-5-hexenol:

Compound Molecular Formula Molar Mass (g/mol) Key Features
This compound C₆H₁₀F₂O 136.14 Terminal hydroxyl, methyl group at C5, two fluorines at C6, unsaturated bond
Methyl 6,6-Difluoro-5-oxohexanoate C₇H₁₀F₂O₃ 180.15 Ester group, ketone at C5, fluorines at C6; used in further synthetic steps
5-Hexen-1-ol C₆H₁₂O 100.16 Non-fluorinated analog; lacks methyl and fluorine substituents
Key Differences:

Functional Groups: this compound combines hydroxyl, fluorine, and methyl groups, enabling nucleophilic and electrophilic reactivity . Methyl 6,6-Difluoro-5-oxohexanoate replaces the hydroxyl with an ester and introduces a ketone, enhancing electrophilicity at C5 .

Fluorine Effects: Fluorination at C6 increases electronegativity and resistance to oxidation compared to non-fluorinated 5-hexen-1-ol. This also lowers boiling points due to reduced hydrogen bonding .

In contrast, the ketone in Methyl 6,6-Difluoro-5-oxohexanoate facilitates nucleophilic additions .

Limitations and Challenges

  • Limited direct comparative studies exist between this compound and its analogs. For example, while Methyl 6,6-Difluoro-5-oxohexanoate is well-characterized , data on the parent alcohol’s stability under thermal or acidic conditions remain sparse.

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